molecular formula C27H27N3O2 B11466304 2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11466304
M. Wt: 425.5 g/mol
InChI Key: SISSIOUECFLRBO-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C30H27N3O2. This compound is characterized by the presence of a beta-carboline core structure, which is known for its diverse biological activities. The compound also features methoxy and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzaldehyde in the Pictet-Spengler reaction.

    Acetylation: The resulting beta-carboline intermediate is then acetylated using acetic anhydride.

    N-alkylation: Finally, the acetylated beta-carboline is reacted with 4-methylphenylamine to introduce the N-(4-methylphenyl)acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-Methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The beta-carboline core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(1-naphthyl)acetamide: This compound has a similar structure but features a naphthyl group instead of a methylphenyl group.

    2-[1-(4-Methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-chlorophenyl)acetamide: This compound has a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of the methoxy and methylphenyl groups in 2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-N-(4-methylphenyl)acetamide contributes to its unique chemical properties and potential biological activities. These groups may enhance the compound’s solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O2/c1-18-7-11-20(12-8-18)28-25(31)17-30-16-15-23-22-5-3-4-6-24(22)29-26(23)27(30)19-9-13-21(32-2)14-10-19/h3-14,27,29H,15-17H2,1-2H3,(H,28,31)

InChI Key

SISSIOUECFLRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2C4=CC=C(C=C4)OC)NC5=CC=CC=C35

Origin of Product

United States

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